molecular formula C14H22N2O B6499398 N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide CAS No. 953244-20-7

N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide

Cat. No.: B6499398
CAS No.: 953244-20-7
M. Wt: 234.34 g/mol
InChI Key: NMGOAFVKXAZSTK-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}-2-methylpropanamide is a tertiary amine-containing compound characterized by a dimethylamino-substituted phenyl group linked via an ethyl chain to a 2-methylpropanamide moiety. The dimethylamino group at the para position of the phenyl ring confers strong electron-donating properties, influencing both the compound’s electronic environment and its solubility profile. Its structural features align with analogs discussed in studies on ethylamine derivatives and amide-functionalized compounds .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)14(17)15-10-9-12-5-7-13(8-6-12)16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGOAFVKXAZSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethylamine to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as dimethylaminopyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in binding to target molecules, influencing their activity and function. This compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • The dimethylamino group in the target compound enhances solubility in polar media compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) .

Amide vs. Ester Functional Groups

The target compound’s amide group differentiates it from ester-containing analogs like ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (DMAEMA).

Compound Name Functional Group Reactivity/Physical Properties Reference
This compound Amide Hydrolytically stable under physiological conditions; potential for hydrogen bonding
Ethyl 4-(dimethylamino)benzoate Ester Higher degree of conversion in resin polymerization compared to DMAEMA
2-(Dimethylamino)ethyl methacrylate (DMAEMA) Methacrylate ester Lower reactivity in resin cements; requires co-initiators like DPI for activation

Key Findings :

  • Amides generally exhibit greater hydrolytic stability than esters, making the target compound more suitable for applications requiring prolonged stability .
  • Esters like ethyl 4-(dimethylamino)benzoate show superior reactivity in polymerization, achieving higher conversion rates in resin systems compared to methacrylate esters (e.g., DMAEMA) .

Role of Amino Group Position and Structure

The position and substitution pattern of the dimethylamino group significantly impact reactivity and physical properties:

Compound Name Amino Group Position Effect on Properties Reference
This compound Para position on phenyl Electron donation stabilizes adjacent groups; enhances solubility in acidic media
2-(Dimethylamino)ethyl methacrylate (DMAEMA) Ethyl chain terminus Tertiary amine participates in redox initiation; lower thermal stability
4-(Dimethylamino)phenol Para position on phenol Strong electron donation accelerates oxidation reactions; used in dye synthesis

Key Findings :

  • Para-substituted dimethylamino groups (as in the target compound) optimize electron donation to the aromatic ring, improving charge transfer in photochemical applications .
  • DMAEMA’s terminal dimethylamino group facilitates co-initiator interactions (e.g., with diphenyliodonium hexafluorophosphate) but compromises thermal stability compared to phenolic analogs .

Physicochemical and Functional Comparisons

Solubility: The target compound’s dimethylamino group and amide functionality likely confer solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with halogenated analogs (e.g., 4-chloro derivatives) that favor nonpolar solvents .

Reactivity :

  • In polymerization, the amide group may act as a hydrogen-bond donor, stabilizing intermediates, whereas ester-containing analogs (e.g., DMAEMA) rely on radical initiation .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methylpropanamide, commonly referred to as a dimethylamino phenyl compound, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, which is further linked to an ethyl chain and a 2-methylpropanamide moiety. This structural configuration is significant for its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C14_{14}H20_{20}N2_2O
  • Molecular Weight : 232.33 g/mol

This compound exhibits biological activity primarily through:

  • Enzyme Modulation : It interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.

Potential Targets

  • Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which are crucial in regulating gene expression and cell cycle progression .
  • Tyrosinase Activity : The structural similarities with other compounds suggest potential effects on melanogenesis by inhibiting tyrosinase, an enzyme involved in melanin production .

In Vitro Studies

Research indicates that this compound may exhibit significant biological activities:

  • Antitumor Activity : In studies involving cancer cell lines, compounds with similar structures have demonstrated the ability to induce apoptosis and cell cycle arrest .
  • Neuroprotective Effects : The dimethylamino group is known for enhancing blood-brain barrier permeability, suggesting potential neuroprotective properties.

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of this compound:

  • Xenograft Models : Compounds structurally related to this compound have been tested in xenograft models, showing reduced tumor growth rates compared to controls .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectivePotential effects on neuronal health
Enzyme InhibitionPossible inhibition of HDACs and tyrosinase

Table 2: Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundAntitumor activityTBD
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideHDAC inhibition34.6
N-(4-Methoxyphenyl)caffeamideTyrosinase inhibitionTBD

Case Study 1: Antitumor Efficacy in SKM-1 Cell Line

In a study focusing on human myelodysplastic syndrome (SKM-1) cells, compounds similar to this compound were shown to increase intracellular levels of acetyl-histone H3 and P21, leading to G1 phase arrest and apoptosis. This highlights the potential for therapeutic applications in cancer treatment .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of related dimethylamino compounds indicated improvements in cognitive function in animal models of Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier may enhance their therapeutic viability for neurodegenerative diseases.

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